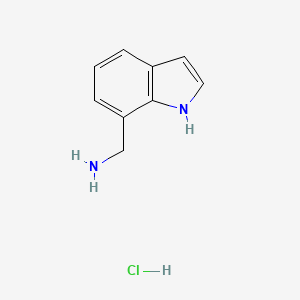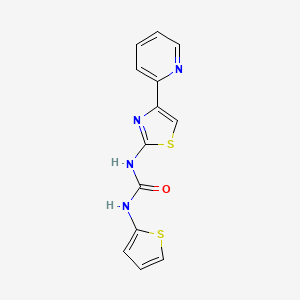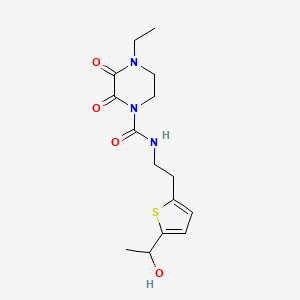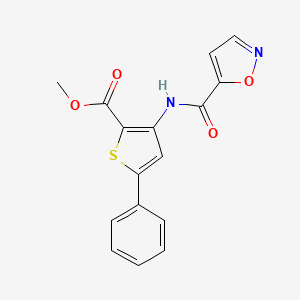![molecular formula C21H17ClN4O3 B2489229 N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921880-33-3](/img/structure/B2489229.png)
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of pyrazolo[4,3-c]pyridine derivatives, akin to the compound , typically involves multistep reactions starting from basic heterocyclic precursors. For instance, the synthesis of related pyrazolo[1,5-a]pyrimidine-3-carboxamides and pyrazolo[3,4-b]pyridines involves reactions such as cyclization, amidation, and substitution under various conditions to introduce different functional groups (Drev et al., 2014); (Grošelj et al., 2015). These synthetic pathways often involve key steps such as the use of POCl₃ for chlorination and subsequent reactions with amines or alcohols to introduce the desired substituents.
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are pivotal in elucidating the molecular structure of pyrazolopyridine derivatives. Studies reveal intricate details about the molecular conformation, bond lengths, and angles, contributing to a comprehensive understanding of the compound's geometry. For example, X-ray diffraction data of related compounds highlight the planarity or non-planarity of the molecular framework and the orientation of substituents around the core structure (Wang et al., 2017).
Aplicaciones Científicas De Investigación
Novel Synthesis and Pharmaceutical Impurities of Proton Pump Inhibitors
A review focused on novel methods for synthesizing omeprazole and pharmaceutical impurities of proton pump inhibitors, highlighting the importance of understanding pharmaceutical impurities in the development of anti-ulcer drugs. The synthesis process for omeprazole, a related compound, involves steps that lead to the formation of sulfone N-oxide as an impurity, emphasizing the complexity and challenges in synthesizing such compounds with high purity and yield (Saini, Majee, Chakraborthy, & Salahuddin, 2019).
Stereochemistry in Pharmacological Profile Improvement
Research on the stereochemistry of phenylpiracetam and its derivatives, focusing on the relationship between the configuration of stereocenters and biological properties. This study underscores the significance of stereochemistry in designing more effective pharmacological agents, highlighting the methodological approaches to preparing single stereoisomers and the pharmacological advantages of specific enantiomers (Veinberg et al., 2015).
Antitubercular Activity of Heterocyclic Compounds
An examination of the antitubercular activity of various heterocyclic compounds, demonstrating their efficacy against M. tuberculosis and their potential as leads for new anti-TB drugs. This research highlights the modification of existing drug structures to enhance activity against tuberculosis, showing the versatility of heterocyclic compounds in medicinal chemistry (Asif, 2014).
Pyrazolo[3,4-b]pyridine Kinase Inhibitors
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN4O3/c1-25-11-15(20(27)23-17-10-13(22)8-9-18(17)29-2)19-16(12-25)21(28)26(24-19)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDTIVRHXOIKBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NC4=C(C=CC(=C4)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)thiophene-2-sulfonamide](/img/structure/B2489147.png)
![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(2-methoxyethyl)urea](/img/structure/B2489149.png)



![4-chloro-2-{(E)-[(4-chloro-3-methylphenyl)imino]methyl}phenol](/img/structure/B2489153.png)
![2-[2-(4-bromophenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-(4-butylphenyl)acetamide](/img/structure/B2489155.png)
![(2-chlorophenyl)[5-(1-{[3-(trifluoromethyl)-2-pyridinyl]sulfanyl}ethyl)-1H-pyrazol-1-yl]methanone](/img/structure/B2489156.png)


![2-[(2,3-Dihydro-1-benzofuran-5-yl)methoxy]-1,3-thiazole](/img/structure/B2489164.png)
![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2489165.png)

![3-[(1,1-Dioxo-1,2-thiazolidin-2-yl)methyl]cyclobutan-1-amine;hydrochloride](/img/structure/B2489169.png)